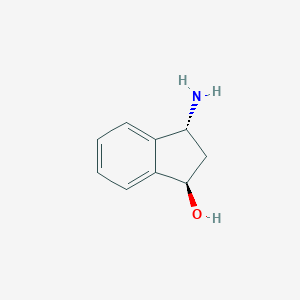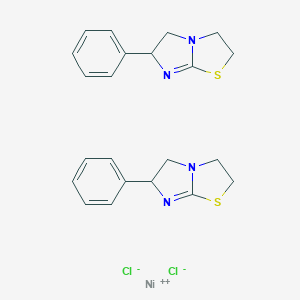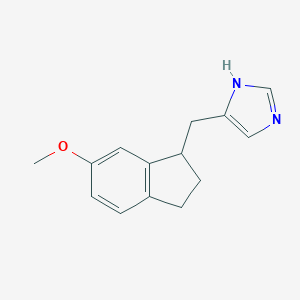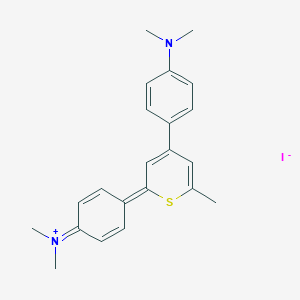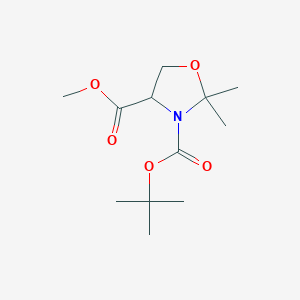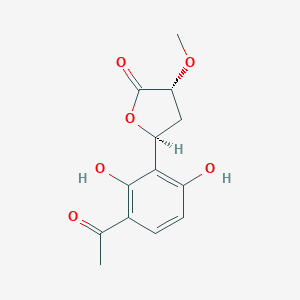
Antafumicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antafumicin A is a secondary metabolite produced by Streptomyces sp. MK498-98F1, a soil-dwelling bacterium. It belongs to the family of macrocyclic lactones and has shown promising potential as a novel antibiotic compound. Antafumicin A has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Wirkmechanismus
The mechanism of action of antafumicin A is not fully understood. However, it is believed to inhibit bacterial cell wall biosynthesis by targeting the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). This enzyme is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, antafumicin A disrupts the cell wall synthesis, leading to bacterial death.
Biochemische Und Physiologische Effekte
Antafumicin A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. Antafumicin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Antafumicin A has several advantages as a research tool. It exhibits potent antibacterial and antitumor activities, making it a promising candidate for the development of new antibiotics and anticancer drugs. Moreover, antafumicin A has immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases. However, antafumicin A has some limitations as a research tool. Its complex structure makes its synthesis challenging, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on antafumicin A. Firstly, further studies are needed to elucidate its mechanism of action. Secondly, the synthesis of antafumicin A needs to be optimized to improve its yield and purity. Thirdly, the potential of antafumicin A as a therapeutic agent for various diseases, including bacterial infections, cancer, and autoimmune diseases, needs to be explored further. Finally, the development of new derivatives of antafumicin A with improved antibacterial and antitumor activities may lead to the discovery of new drugs.
Conclusion
Antafumicin A is a promising antibiotic compound with potent antibacterial and antitumor activities. Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting MurA. Antafumicin A has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of pro-inflammatory cytokines. Although antafumicin A has some limitations as a research tool, it has several future directions for research, including the elucidation of its mechanism of action, the optimization of its synthesis, and the exploration of its potential as a therapeutic agent for various diseases.
Synthesemethoden
Antafumicin A is a complex molecule with a unique structure. Its synthesis involves a series of steps, including fermentation, extraction, purification, and chemical modification. The fermentation process is carried out using Streptomyces sp. MK498-98F1, which is grown in a suitable medium under controlled conditions. The extracted crude product is then purified using various chromatographic techniques. Finally, chemical modification is carried out to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Antafumicin A has shown potential as a novel antibiotic compound in scientific research. Its antibacterial activity against Gram-positive bacteria, including Antafumicin A and VRE, makes it a promising candidate for the development of new antibiotics. Antafumicin A has also been found to exhibit antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. Moreover, antafumicin A has been shown to have immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
151271-54-4 |
|---|---|
Produktname |
Antafumicin A |
Molekularformel |
C13H14O6 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one |
InChI |
InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
FTMZAUPTWYKXKM-VHSXEESVSA-N |
Isomerische SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Synonyme |
4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide antafumicin A antafumicin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



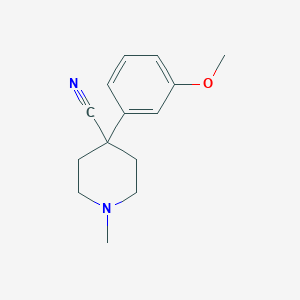
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
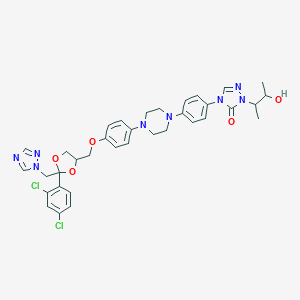
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
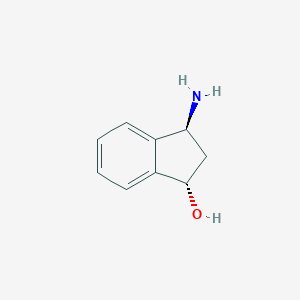
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
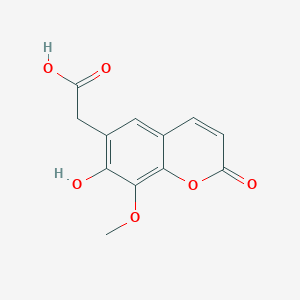
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
